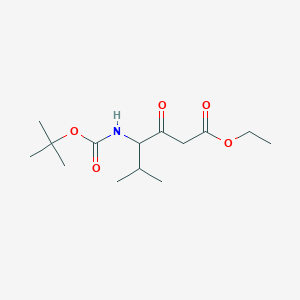

4-((叔丁氧羰基)氨基)-5-甲基-3-氧代己酸乙酯

描述

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is a compound with the molecular formula C11H21NO4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom.

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The InChI code for Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a 3D structure .

Chemical Reactions Analysis

While specific reactions involving Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate are not available, similar compounds have been used in peptide synthesis . For instance, Boc-AAILs were used in dipeptide synthesis with commonly used coupling reagents .

Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is 231.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass is 231.14705815 g/mol . The compound has a topological polar surface area of 64.6 Ų .

科学研究应用

生物降解和环境归宿

醚类化合物(如乙基叔丁基醚 (ETBE))的环境归宿和生物降解已得到研究,以了解它们在土壤和地下水中的行为。这些研究表明,已经发现了能够降解 ETBE 的微生物,表明醚类化合物具有生物修复的潜力。这些发现对于相关化学品的环境管理和修复工作至关重要 (Thornton 等人,2020).

环境污染和缓解

对甲基叔丁基醚 (MTBE) 的环境行为及其污染地下水潜力的研究突出了此类化合物带来的挑战。例如,MTBE 的溶解度和弱吸附特性可以为结构相似的化合物的行为提供见解,强调了了解其环境影响和制定缓解策略的重要性 (Squillace 等人,1997).

在聚合物和材料科学中的应用

将植物生物质转化为有价值的化学品(例如 5-羟甲基糠醛 (HMF))及其衍生物,为与复杂酯和醚的加工和利用相关的可持续材料和燃料的开发提供了一个应用领域。这些进展表明人们越来越有兴趣利用可再生资源生产与工业相关的化学品,其中可能包括 4-((叔丁氧羰基)氨基)-5-甲基-3-氧代己酸乙酯等化合物 (Chernyshev 等人,2017).

作用机制

Target of Action

Compounds with a similar structure, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact with the receptor-type tyrosine-protein phosphatase beta .

Mode of Action

The tert-butoxycarbonyl (boc) group is known to be a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets through the Boc group.

Biochemical Pathways

The compound’s structure suggests it may be involved in amino acid-related pathways due to the presence of the amino group and the boc group, which is commonly used in peptide synthesis .

Pharmacokinetics

For instance, N-(叔丁氧羰基)乙醇胺, a compound with a similar structure, is soluble in water or 1% acetic acid, ethyl acetate, and methanol .

Result of Action

Given its structure and the presence of the boc group, it may play a role in the protection of amines during peptide synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate. For instance, the compound’s stability can be affected by light, temperature, and pH. N-(叔丁氧羰基)乙醇胺, a compound with a similar structure, is recommended to be stored in a dark place, sealed in dry, at room temperature .

属性

IUPAC Name |

ethyl 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRIEHSFZCLGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone](/img/structure/B3152269.png)

![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)